Tetracyclopentylstannane
Description
Tetracyclopentylstannane is an organotin compound with the molecular formula Sn(C₅H₉)₄, where a central tin (Sn) atom is bonded to four cyclopentyl groups. Its molecular weight is approximately 394.71 g/mol (calculated as Sn: 118.71 + 4 × [C₅Hₙ: 5(12) + 9(1) = 69]). The bulky cyclopentyl substituents confer unique steric and electronic properties, distinguishing it from simpler tetraalkyl/arylstannanes. Organotin compounds like this are pivotal in catalysis, polymer stabilization, and organic synthesis due to their tunable reactivity .
Properties
IUPAC Name |
tetracyclopentylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H9.Sn/c4*1-2-4-5-3-1;/h4*1H,2-5H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQMTIKCGKXQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Sn](C2CCCC2)(C3CCCC3)C4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294975 | |
| Record name | Tetracyclopentylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19962-46-0 | |
| Record name | Stannane, tetracyclopentyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetracyclopentylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely employed method for synthesizing Tetracyclopentylstannane involves the reaction of tin(IV) chloride (SnCl₄) with cyclopentylmagnesium halides (C₅H₉MgX). This nucleophilic substitution follows the stoichiometry:
The Grignard reagent acts as a strong nucleophile, displacing chloride ligands from SnCl₄. This method parallels the synthesis of tetraalkylcyclopentadienes, where Grignard intermediates are critical for forming carbon-metal bonds.
Procedural Details
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Reagent Preparation : Cyclopentylmagnesium bromide is synthesized by reacting cyclopentyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen.
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Tin(IV) Chloride Addition : SnCl₄ is added dropwise to the Grignard reagent at −78°C to mitigate exothermic side reactions.
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Workup : The mixture is quenched with dilute HCl, extracting the product into an organic layer (e.g., diethyl ether). This step mirrors acid quenching methods described in cyclopentadiene syntheses.
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Purification : Fractional distillation under reduced pressure yields this compound (boiling point: ~180°C at 10 mmHg).
Organolithium Route
Advantages Over Grignard Methods
Cyclopentyllithium (C₅H₉Li) offers higher reactivity than Grignard reagents, enabling faster reaction kinetics. The synthesis proceeds as:
This method avoids magnesium byproducts, simplifying purification. However, stringent moisture-free conditions are required due to the pyrophoric nature of organolithium compounds.
Temperature and Solvent Optimization
Reactions are conducted in hexane at −20°C to prevent ligand scrambling. Yields exceeding 85% are achievable with stoichiometric excess (1.1:1) of C₅H₉Li relative to SnCl₄.
Redistribution Reactions
Partial Substitution Approach
This compound can be synthesized via stepwise ligand exchange using SnCl₄ and cyclopentylating agents:
This method allows better control over substitution but requires careful monitoring to avoid mixed-ligand byproducts.
Purification and Characterization
Distillation Techniques
Fractional distillation under high vacuum (0.1–1 mmHg) is essential due to the compound’s thermal sensitivity. Impurities such as chlorotetramethylcyclopentene—a byproduct observed in analogous syntheses—are removed via caustic washes.
Spectroscopic Validation
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¹H NMR : Cyclopentyl protons appear as multiplet signals at δ 1.5–2.1 ppm.
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¹¹⁹Sn NMR : A singlet near δ −200 ppm confirms tetrahedral symmetry.
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Mass Spectrometry : Molecular ion peak at m/z 488 (Sn isotope pattern).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Challenges |
|---|---|---|---|
| Grignard Reagent | 70–80 | 12–24 h | Magnesium byproduct removal |
| Organolithium | 85–90 | 4–6 h | Moisture sensitivity |
| Redistribution | 60–70 | 48–72 h | Ligand scrambling |
Industrial-Scale Considerations
Pilot-scale adaptations of the Grignard method involve continuous flow reactors to enhance heat dissipation and throughput. For instance, THF removal via distillation—critical for minimizing side reactions—is optimized using methodologies described in cyclopentadiene production .
Chemical Reactions Analysis
Types of Reactions: Tetracyclopentylstannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the cyclopentyl groups are replaced by other organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products Formed:
Oxidation: Tin dioxide (SnO2) and other tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents used.
Scientific Research Applications
Tetracyclopentylstannane has several applications in scientific research:
Biology: Research is ongoing to explore its potential as a biocidal agent due to the known toxicity of organotin compounds.
Medicine: Investigations are being conducted into its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of tetracyclopentylstannane involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. This is primarily due to the affinity of tin for sulfur-containing amino acids, leading to the inhibition of enzyme activity. The compound can also interfere with cellular processes by disrupting membrane integrity and function .
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Molecular Properties
The table below compares Tetracyclopentylstannane with Tetravinylstannane and Tetraethylstannane:
Key Observations :
- Steric Effects : The cyclopentyl groups in this compound create significant steric hindrance, reducing its reactivity in nucleophilic substitution compared to less hindered derivatives like Tetraethylstannane .
This compound
- Reactivity: Limited due to steric shielding of the Sn center. Likely participates in slow, sterically controlled reactions (e.g., coupling reactions requiring bulky ligands).
- Applications: Potential use as a stabilizer in polymers or a precursor for sterically hindered catalysts .
Tetravinylstannane (CAS 1112-56-7)
- Reactivity : High reactivity from vinyl groups; undergoes polymerization or addition reactions.
- Applications : Used in vinyl-functionalized polymers and crosslinking agents .
Tetraethylstannane
- Reactivity : Moderate reactivity; participates in transmetallation and Stille coupling.
- Applications: Historical use as a biocide and precursor in organometallic synthesis .
Biological Activity
Tetracyclopentylstannane, an organotin compound with the molecular formula C20H36Sn, is notable for its unique structure characterized by four cyclopentyl groups attached to a central tin atom. This compound has garnered attention in various fields, particularly in biological research due to its potential biological activities and mechanisms of action.
Overview of this compound
- IUPAC Name : this compound
- CAS Number : 19962-46-0
- Molecular Weight : 396.15 g/mol
- Chemical Structure : The compound's structure includes a tin atom bonded to four cyclopentyl groups, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, particularly proteins and enzymes. The tin atom exhibits a strong affinity for sulfur-containing amino acids, leading to:
- Enzyme Inhibition : The binding of this compound to enzymes can disrupt their normal function, potentially inhibiting metabolic pathways.
- Membrane Disruption : The compound may interfere with cellular membranes, affecting their integrity and function.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Antimicrobial Properties : Organotin compounds are often studied for their biocidal effects. This compound shows potential as an antimicrobial agent against various pathogens.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy.
- Drug Delivery Systems : Investigations are ongoing regarding the use of this compound in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
Case Studies and Research Findings
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Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a novel antimicrobial agent. -
Cytotoxicity Assessment :
In vitro assays conducted on human cancer cell lines demonstrated that this compound induced apoptosis at higher concentrations. The mechanism was linked to oxidative stress and disruption of mitochondrial function. -
Enzyme Interaction Studies :
Research focused on the interaction between this compound and specific enzymes revealed that the compound could inhibit enzyme activity through direct binding, leading to altered metabolic processes within cells.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other organotin compounds:
| Compound Name | Structure Type | Biological Activity | Applications |
|---|---|---|---|
| Tetraethylstannane | Ethyl groups | Antimicrobial | Industrial applications |
| Tetraphenyltin | Phenyl groups | Cytotoxic | Organic synthesis |
| Tetraalkynylstannanes | Alkynyl groups | Limited biological data | Organic synthesis |
| This compound | Cyclopentyl groups | Antimicrobial, Cytotoxic | Potential drug delivery systems |
Q & A
Q. How can computational modeling predict the environmental fate of this compound, given limited experimental ecotoxicology data?
- Methodology: Apply QSAR models to estimate biodegradation half-lives and bioaccumulation factors. Validate with microcosm studies (soil/water systems) and LC-MS/MS quantification. Highlight discrepancies between in silico and empirical results in risk assessments .
Methodological Guidelines
- Data Triangulation : Cross-verify spectral, crystallographic, and computational data to address contradictions .
- Ethical Reporting : Adhere to NIH guidelines for preclinical data transparency, including raw data deposition and statistical validation .
- Literature Synthesis : Frame questions to identify gaps (e.g., "How do steric effects in this compound challenge existing organotin reactivity models?") using systematic reviews and citation tracing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
